

PRMT3: Substrates and the Consequences of Inhibition

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Abstract

Protein Arginine Methyltransferase 3 (PRMT3) is a type I arginine methyltransferase that plays a crucial role in various cellular processes by catalyzing the formation of monomethylarginine and asymmetric dimethylarginine on its target substrates.[1][2] Primarily a cytosolic enzyme, PRMT3 is distinguished from other family members by a unique N-terminal zinc-finger domain that is critical for substrate recognition.[3][4] Its best-characterized role is in ribosome biogenesis through the methylation of ribosomal protein S2 (rpS2).[5][6] Emerging evidence has implicated PRMT3 in the pathology of numerous diseases, particularly cancer, where its overexpression is linked to tumor progression, metastasis, and chemoresistance.[1][7] Consequently, PRMT3 has become an attractive therapeutic target, and the development of specific inhibitors is an active area of research. This guide provides a comprehensive overview of the known substrates of PRMT3, the downstream cellular effects of its enzymatic activity, and the impact of its inhibition, supported by quantitative data and detailed experimental methodologies.

Known Substrates of PRMT3

PRMT3 methylates a variety of proteins involved in fundamental cellular functions, from protein synthesis to gene regulation. The identification of its substrates has been key to understanding its biological roles.

Ribosomal Proteins

The first and most well-characterized physiological substrate of PRMT3 is the 40S ribosomal protein S2 (rpS2).[3][5] PRMT3 interacts with and methylates arginine residues within the N-terminal arginine-glycine (RG) rich region of rpS2.[3][8] This modification is crucial for the proper maturation of the 80S ribosome.[6] The interaction is mediated by the unique zinc-finger domain of PRMT3, which is necessary for substrate recognition in a cellular context.[3]

Histone Proteins

While primarily cytosolic, PRMT3 has been shown to methylate histone H4 at arginine 3 (H4R3), leading to the formation of asymmetric dimethylarginine (H4R3me2a).[7][9] This activity has been demonstrated both in vitro and in cellular overexpression systems.[9][10] This epigenetic mark is associated with the regulation of specific signaling pathways, such as the endoplasmic reticulum (ER) stress pathway in breast cancer.[7]

RNA-Binding and Other Proteins

Through various proteomic approaches, the list of potential PRMT3 substrates has expanded significantly. A technique using engineered PRMT3 and S-adenosyl-L-methionine (SAM) analogues, known as Bioorthogonal Profiling of Protein Methylation (BPPM), identified over 80 potential new targets.[11][12] Other key substrates implicated in cancer progression include:

- Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1): Methylation by PRMT3 in liver cancer increases resistance to oxaliplatin.[1]
- Heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1): Methylation in pancreatic cancer enhances chemotherapy resistance by increasing the expression of the drug transporter ABCG2.[1]
- c-MYC: In colorectal cancer, PRMT3 has been shown to stabilize the c-MYC oncoprotein, promoting tumorigenesis.[13]
- Nuclear poly(A)-binding protein (PABPN1): Identified as an in vitro substrate.[3][11]

Cellular Functions and Effects of Inhibition

The inhibition of PRMT3's methyltransferase activity has profound effects on cellular homeostasis, particularly in disease states like cancer. These effects are a direct consequence of the altered methylation status of its key substrates.

Role in Ribosome Biogenesis

PRMT3 is a critical regulator of ribosome production. Its methylation of rpS2 is essential for the assembly and maturation of ribosomes.[\[5\]](#)[\[14\]](#)

- **Effect of Inhibition/Deletion:** Cells lacking PRMT3 exhibit an accumulation of free 60S ribosomal subunits, leading to an imbalance in the 40S:60S subunit ratio.[\[5\]](#) This suggests PRMT3 regulates a late stage of ribosome biosynthesis, subsequent to pre-rRNA processing.[\[5\]](#) In Arabidopsis, however, PRMT3 is required for proper pre-rRNA processing, indicating a potential divergence in function across species.[\[15\]](#)

Role in Cancer

PRMT3 is abnormally expressed in several malignancies, including breast, colorectal, liver, and pancreatic cancers, where it is often associated with poor prognosis.[\[1\]](#)[\[16\]](#)

- **Proliferation and Metastasis:** In invasive micropapillary carcinoma of the breast, PRMT3 promotes cell proliferation and metastasis.[\[7\]](#) Mechanistically, this is linked to its methylation of H4R3, which modulates the ER stress signaling pathway.[\[7\]](#) Inhibition of PRMT3 with small molecules decreases the tumorigenic capacity of breast cancer cells in xenograft models.[\[7\]](#)
- **Gene Regulation and Oncogenic Signaling:** In colorectal cancer, PRMT3 promotes tumorigenesis by stabilizing the c-MYC protein.[\[13\]](#) A recently developed PRMT3 degrader was shown to induce apoptosis and downregulate the E2F and MYC signaling pathways in acute leukemia cells.[\[17\]](#)
- **Chemotherapy Resistance:** By methylating key proteins like IGF2BP1 and hnRNPA1, PRMT3 enhances resistance to common chemotherapeutic agents.[\[1\]](#) Inhibition of PRMT3 could therefore represent a strategy to re-sensitize tumors to treatment.

Quantitative Data on PRMT3 Inhibitors

Several selective inhibitors of PRMT3 have been developed, primarily as chemical probes to study its function. The most well-characterized is SGC707, a potent and selective allosteric inhibitor.[10]

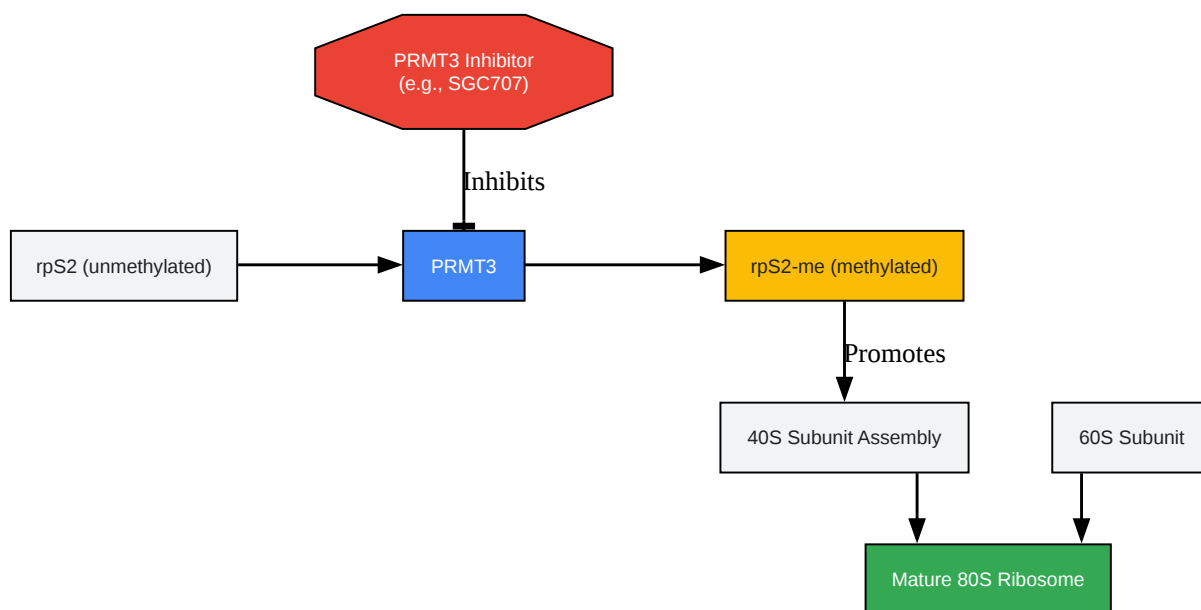
Inhibitor	Target	Assay Type	IC50	Reference
SGC707	PRMT3	Biochemical (Radiometric)	31 nM	[10]
SGC707	PRMT3	Cellular (Endogenous H4R3me2a)	225 nM	[10]
SGC707	PRMT3	Cellular (Exogenous H4R3me2a)	91 nM	[10]
Compound 29	PRMT3	Cellular (Exogenous H4R3me2a)	240 nM	[18]
Compound 30	PRMT3	Cellular (Exogenous H4R3me2a)	184 nM	[18]
Compound 36	PRMT3	Cellular (Exogenous H4R3me2a)	134 nM	[18]
AMI-1	Pan-PRMT	Biochemical (PRMT1)	8.8 - 137 μ M	[19]
AMI-1	Pan-PRMT	Biochemical (CARM1/PRMT4)	74 μ M	[19]

Table 1: In vitro and cellular potency of selected PRMT3 inhibitors. AMI-1 is a pan-PRMT inhibitor shown for comparison.

Inhibitor	Cell Line	Assay Type	EC50	Reference
SGC707 (Compound 4)	A549	Cellular Target Engagement (CETSA)	2.0 μ M	[18]
Compound 29	A549	Cellular Target Engagement (CETSA)	2.7 μ M	[18]
Compound 36	A549	Cellular Target Engagement (CETSA)	1.6 μ M	[18]
SGC707 (Compound 4)	HEK293	Cellular Target Engagement (CETSA)	1.8 μ M	[18]
Compound 29	HEK293	Cellular Target Engagement (CETSA)	3.1 μ M	[18]
Compound 36	HEK293	Cellular Target Engagement (CETSA)	2.7 μ M	[18]

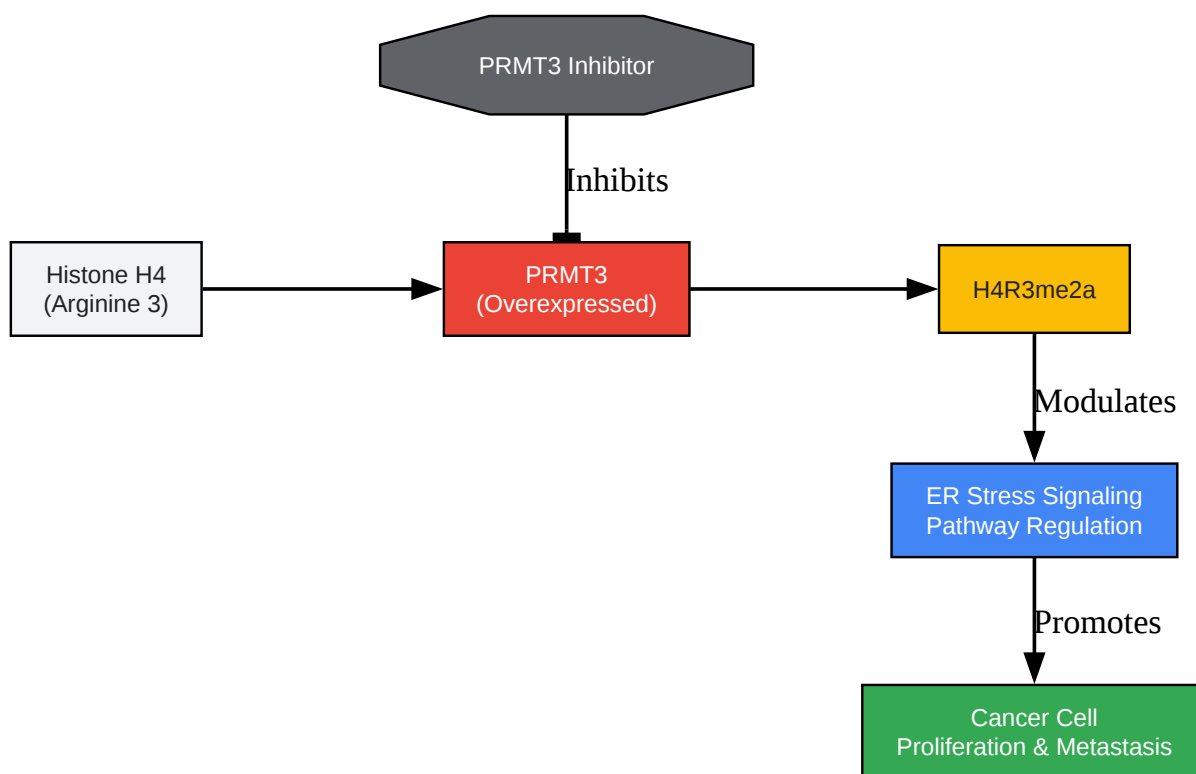
Table 2: Cellular target engagement of PRMT3 inhibitors measured by the Cellular Thermal Shift Assay (CETSA).

Signaling and Experimental Workflow Diagrams



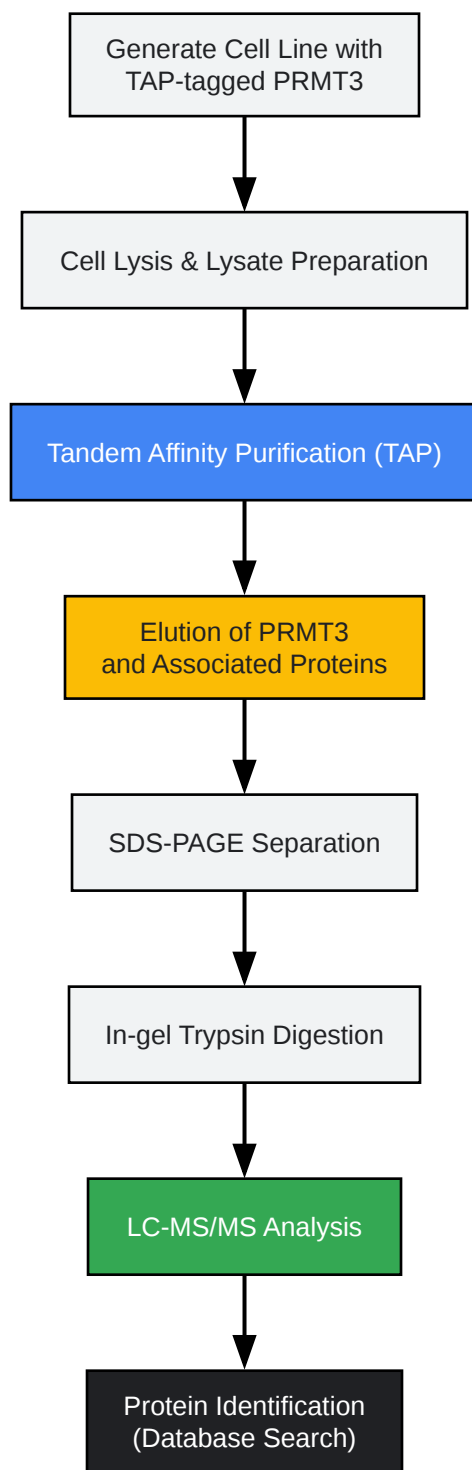
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Caption: PRMT3's role in ribosome biogenesis via rpS2 methylation.



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Caption: PRMT3 signaling in breast cancer via H4R3 methylation.



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Caption: Workflow for substrate ID by TAP-tagging and mass spec.

Key Experimental Protocols

Protocol: Substrate Identification by Tandem Affinity Purification and Mass Spectrometry (TAP-MS)

This method was used to identify rpS2 as a primary PRMT3-interacting protein and substrate.

[5]

- **Strain Generation:** Generate a cell line (e.g., fission yeast or human cells) where the endogenous prmt3 gene is fused with a C-terminal Tandem Affinity Purification (TAP) tag. The TAP tag typically consists of a Calmodulin Binding Peptide and Protein A, separated by a TEV protease cleavage site.
- **Cell Culture and Lysis:** Grow a large-scale culture (e.g., 12 liters for yeast) to the mid-log phase.[5] Harvest cells and prepare cell extracts by physical disruption (e.g., glass bead beating) in a suitable lysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.1% NP-40, with protease inhibitors).
- **First Affinity Purification:** Incubate the cleared cell lysate with IgG-coupled beads (which bind the Protein A part of the tag) for 2-4 hours at 4°C.
- **Washing:** Wash the beads extensively with lysis buffer to remove non-specific binders.
- **TEV Cleavage:** Resuspend the beads in a buffer containing TEV (Tobacco Etch Virus) protease and incubate for 2 hours at 16°C to release the PRMT3-complex from the beads.
- **Second Affinity Purification:** Add calmodulin binding buffer to the eluate and incubate with calmodulin-coated beads for 1-2 hours at 4°C.
- **Washing:** Wash the calmodulin beads extensively to remove any remaining contaminants.
- **Elution:** Elute the final PRMT3-protein complex from the calmodulin beads using a buffer containing a calcium-chelating agent like EGTA.
- **Protein Identification:** Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise protein bands of interest, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS to identify the proteins.[5][20]

Protocol: Cellular Assay for PRMT3 Inhibition via Western Blot

This protocol is widely used to assess the cellular potency of PRMT3 inhibitors by measuring the methylation of a known substrate, H4R3.[\[9\]](#)[\[10\]](#)

- **Cell Culture and Transfection:** Plate HEK293T cells. Transfect them with a vector expressing FLAG-tagged wild-type PRMT3. As a negative control, transfect a separate group of cells with a catalytically dead PRMT3 mutant (e.g., E335Q or E338Q).[\[9\]](#)[\[10\]](#)
- **Inhibitor Treatment:** Approximately 4-6 hours post-transfection, replace the media with fresh media containing the PRMT3 inhibitor (e.g., SGC707) at various concentrations (e.g., 0-10 μ M). Incubate for an additional 20-24 hours.
- **Histone Extraction:** Harvest the cells and prepare acid extracts to enrich for histones. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend the nuclear pellet in 0.2 M H_2SO_4 . Incubate on a rotator at 4°C for 4 hours or overnight.
- **Protein Precipitation:** Pellet the debris and precipitate the histone-containing supernatant with trichloroacetic acid (TCA). Wash the pellet with acetone and resuspend in water.
- **Western Blotting:** Determine the protein concentration of the histone extracts. Separate equal amounts of protein by SDS-PAGE (e.g., on a 15% gel) and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane and probe with a primary antibody specific for asymmetrically dimethylated H4R3 (anti-H4R3me2a). To normalize for loading, re-probe the membrane with an antibody against total Histone H4 or another loading control.
- **Quantification:** Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities. Calculate the IC50 value by plotting the normalized H4R3me2a signal against the logarithm of the inhibitor concentration.[\[9\]](#)[\[10\]](#)

Protocol: In Vitro Radiometric Methyltransferase Assay (HotSpot™)

This is a standard method to measure the direct enzymatic activity of PRMT3 and the biochemical potency of its inhibitors.[21]

- **Reaction Mixture Preparation:** Prepare a master mix containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT), the methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) at a fixed concentration (e.g., 1 μM), and a methylatable substrate (e.g., Histone H3 or a GAR-peptide) at a concentration near its K_m (e.g., 5 μM).[21]
- **Inhibitor Incubation:** In a 96-well plate, add serial dilutions of the test compound (inhibitor) to the wells.
- **Enzyme Addition:** Add purified, recombinant human PRMT3 enzyme to each well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.
- **Incubation:** Incubate the plate at 30°C or 37°C for a defined period (e.g., 60 minutes).
- **Reaction Termination:** Stop the reaction by adding a strong acid like TCA or by spotting the reaction mixture onto phosphocellulose filter paper.
- **Washing:** If using filter paper, wash the filters extensively with a suitable buffer (e.g., sodium carbonate or phosphate buffer) to remove unincorporated [³H]-SAM.
- **Scintillation Counting:** Place the dried filter papers into scintillation vials with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.
- **Data Analysis:** Plot the percentage of inhibition (relative to a DMSO control) against the inhibitor concentration to determine the IC₅₀ value.

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